BenchChemオンラインストアへようこそ!

Methyl 3-(p-tolylamino)benzoate

Physicochemical characterization Chromatographic method development Purification optimization

Methyl 3-(p-tolylamino)benzoate (CAS 575446-42-3) is a meta-substituted N-aryl aminobenzoate ester belonging to the broader class of N-phenylanthranilate and diphenylamine analogs that have been extensively explored as phosphodiesterase (PDE) inhibitors, AKR1C3 inhibitors, and fluorescent probe substrates. The compound features a methyl ester at the 1-position and a p-tolylamino substituent at the 3-position of the benzoate ring, with a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 575446-42-3
Cat. No. B8694074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(p-tolylamino)benzoate
CAS575446-42-3
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3
InChIKeyHLGUTEDXNDCAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(p-tolylamino)benzoate (CAS 575446-42-3): A Meta-Substituted N-Aryl Aminobenzoate Building Block for Medicinal Chemistry and PDE-Focused Discovery


Methyl 3-(p-tolylamino)benzoate (CAS 575446-42-3) is a meta-substituted N-aryl aminobenzoate ester belonging to the broader class of N-phenylanthranilate and diphenylamine analogs that have been extensively explored as phosphodiesterase (PDE) inhibitors, AKR1C3 inhibitors, and fluorescent probe substrates [1]. The compound features a methyl ester at the 1-position and a p-tolylamino substituent at the 3-position of the benzoate ring, with a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol [2]. Its structural architecture places it at the intersection of two active medicinal chemistry scaffolds: N-substituted aniline PDE4 inhibitor chemotypes described in multiple patents, and 3-(phenylamino)benzoic acid derivatives developed as selective AKR1C3 inhibitors for castrate-resistant prostate cancer [1]. The meta-substitution pattern is particularly noteworthy, as it creates a geometry shown to confer superior AKR1C3 isoform selectivity compared to ortho- or para-substituted regioisomers in structure-activity relationship studies [1].

Why Methyl 3-(p-tolylamino)benzoate Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Discovery Programs


Substituting Methyl 3-(p-tolylamino)benzoate with its closest structural analogs—Methyl 3-(phenylamino)benzoate (CAS 55622-43-0, the des-methyl analog), Methyl 4-(p-tolylamino)benzoate (CAS 101089-83-2, the para-substituted regioisomer), or Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1, the reduced amine precursor)—risks undermining biological target engagement and synthetic utility for three measurable reasons. First, the p-methyl group on the aniline ring modulates both electronic character and lipophilicity (computed XLogP3 = 4.2) relative to the des-methyl analog, directly affecting PDE4A active-site complementarity as demonstrated across N-substituted aniline PDE4 inhibitor series [1]. Second, regioisomeric positioning of the N-aryl substitution on the benzoate core controls AKR1C3 isoform selectivity; 3-(phenylamino)benzoic acid scaffolds achieve >200-fold selectivity for AKR1C3 over other AKR1C isoforms, whereas 2- and 4-substituted regioisomers fail to achieve comparable selectivity [1]. Third, the compound's synthesis via Buchwald-Hartwig coupling of methyl 3-bromobenzoate with p-toluidine has been validated with a reported 69% isolated yield, providing a reproducible procurement pathway distinct from unoptimized analog syntheses . Each of these dimensions—electronic modulation, regioisomeric target selectivity, and validated synthetic accessibility—is compromised when a generic analog is substituted without quantitative justification.

Quantitative Differentiation Evidence: Methyl 3-(p-tolylamino)benzoate Versus Closest Analogs


Physicochemical Differentiation: Boiling Point Elevation of +18°C Versus Des-Methyl Analog

Methyl 3-(p-tolylamino)benzoate exhibits a SciFinder-predicted boiling point of 386.0 ± 25.0 °C at 760 Torr [1], which is approximately 18 °C higher than the boiling point of its des-methyl analog Methyl 3-(phenylamino)benzoate (CAS 55622-43-0, predicted boiling point 368.0 ± 25.0 °C) . Both values are predicted by SciFinder using established increment-based calculation methods. The elevated boiling point is consistent with the increased molecular weight (241.28 vs. 227.26 g/mol) and enhanced van der Waals interactions conferred by the additional p-methyl substituent. This difference is directly exploitable in gas chromatography method development, distillation-based purification protocols, and vacuum-assisted solvent removal during large-scale synthesis.

Physicochemical characterization Chromatographic method development Purification optimization

Synthetic Accessibility Verified: 69% Isolated Yield via Pd-Catalyzed Arylation of Methyl 3-Bromobenzoate

A documented synthesis protocol reports that Methyl 3-(p-tolylamino)benzoate (referred to as Compound 12 methyl ester) was prepared by reacting methyl 3-bromobenzoate with p-toluidine under general Buchwald-Hartwig amination conditions (Procedure A), yielding the target compound as a yellow oil in 69% isolated yield . The product identity was confirmed by 1H NMR (CDCl3, 500 MHz), which showed characteristic signals including a singlet at δ 7.68 integrating for one aromatic proton, and doublets at J = 8.0 Hz corresponding to the p-tolyl aromatic protons . In contrast, while analogous syntheses exist for Methyl 3-(phenylamino)benzoate using aniline and methyl 3-bromobenzoate with Pd₂(dba)₃/rac-BINAP catalysis in toluene at 80 °C, isolated yields for the des-methyl analog are not consistently reported in the public domain . The availability of crystallized synthetic conditions with a verified 69% yield provides procurement teams with a quantitative benchmark for supplier qualification and custom synthesis specification.

Synthetic chemistry Buchwald-Hartwig coupling Process scale-up

Regioisomeric Scaffold Selectivity: Meta-Substitution Confers >200-Fold AKR1C3 Isoform Selectivity in 3-(Phenylamino)benzoate Series

In a systematic structure-activity relationship study of 2-, 3-, and 4-(phenylamino)benzoic acid regioisomers, 3-(phenylamino)benzoic acids demonstrated nanomolar inhibitory affinity for AKR1C3 with >200-fold selectivity over other AKR1C isoforms (AKR1C1, AKR1C2, AKR1C4) [1]. The meta-substitution pattern was essential for this selectivity profile; ortho- and para-substituted regioisomers, including 2-(phenylamino)benzoic acids (N-phenylanthranilates such as flufenamic acid analogs) and 4-(phenylamino)benzoic acids, failed to achieve comparable isoform discrimination [1]. Methyl 3-(p-tolylamino)benzoate bears the identical meta-substituted core scaffold, with the added p-methyl substituent on the aniline ring positioned to further modulate electronic character and lipophilicity at the 4'-position—a substitution pattern shown to exhibit linear correlation between Hammett σ values and AKR1C3 inhibitory potency (pKₐ-dependent SAR) [1]. This regioisomeric advantage cannot be replicated by Methyl 4-(p-tolylamino)benzoate (CAS 101089-83-2, para-substituted), which lacks the meta geometry required for AKR1C3 binding-site complementarity.

AKR1C3 inhibition Castrate-resistant prostate cancer Isoform selectivity

Patent-Class Validation: N-Substituted Aniline Chemotype Encompasses PDE4 Inhibitor Pharmacophore

Multiple United States patents (US 6,699,890 B2; US 2002/0151566 A1; US 2005/0119225 A1) assigned to Memory Pharmaceuticals Corp. disclose N-substituted aniline and diphenylamine analogs as PDE4 inhibitors, with a generic Markush structure (Formula I) that encompasses the N-aryl aminobenzoate scaffold of Methyl 3-(p-tolylamino)benzoate [1]. The patent claims explicitly cover compounds where the aniline nitrogen is substituted with aryl groups bearing electron-donating substituents (including p-methyl), and where the ester functionality at the benzoate position is included within the scope of R¹ substitution [1]. PDE4 inhibition in these patent series was demonstrated using standard cAMP phosphodiesterase assays, with lead compounds achieving functional airway relaxation and anti-inflammatory activity in preclinical models [1]. Importantly, the PDE4 inhibitor patent landscape distinguishes between N-substituted aniline PDE4 inhibitors (cAMP-specific, airway-targeted) and PDE3/PDE5 inhibitor chemotypes (cGMP-involved, cardiovascular-targeted), meaning that PDE3-targeted analogs such as certain 4-substituted benzoate derivatives are directed toward entirely different therapeutic applications [2].

Phosphodiesterase 4 inhibition Anti-inflammatory drug discovery Patent landscape analysis

Procurement-Optimized Application Scenarios for Methyl 3-(p-tolylamino)benzoate


AKR1C3-Targeted Inhibitor Development for Castrate-Resistant Prostate Cancer (CRPC)

Methyl 3-(p-tolylamino)benzoate serves as the ester prodrug or synthetic intermediate for 3-(4'-methylphenylamino)benzoic acid, a direct structural analog of the nanomolar AKR1C3 inhibitors described by Adeniji et al. (2011) [1]. The meta-substitution pattern has been shown to confer >200-fold selectivity for AKR1C3 over AKR1C1, AKR1C2, and AKR1C4, directly addressing the intratumoral androgen biosynthesis pathway implicated in CRPC progression [1]. Procurement of this specific scaffold—rather than 2- or 4-substituted regioisomers—is essential for preserving the AKR1C3 selectivity window documented for 3-(phenylamino)benzoate derivatives.

Phosphodiesterase 4 (PDE4) Inhibitor Lead Optimization

The N-aryl aminobenzoate core of Methyl 3-(p-tolylamino)benzoate maps directly onto the generic Formula I of Memory Pharmaceuticals' PDE4 inhibitor patent series (US 6,699,890 B2) [2]. The p-methyl group on the aniline ring provides an electron-donating substituent that can be systematically varied to explore SAR within the PDE4 active site. Unlike PDE3/PDE5 inhibitor chemotypes (such as certain 4-substituted benzoates), this scaffold is associated with cAMP-specific PDE4 inhibition relevant to airway anti-inflammatory and CNS indications.

Large-Scale Synthesis and Process Chemistry for N-Aryl Aminobenzoate Building Blocks

The Buchwald-Hartwig coupling of methyl 3-bromobenzoate with p-toluidine has been validated with a 69% isolated yield, providing a documented starting point for process optimization . The boiling point of 386.0 ± 25.0 °C (predicted) [3] enables vacuum distillation-based purification that is infeasible for lower-boiling des-methyl or reduced-amine analogs. For medicinal chemistry CROs and in-house synthesis groups, these quantified parameters (yield benchmark, boiling point) form the basis for cost-per-gram projections, solvent recovery strategies, and supplier performance evaluation.

Carboxylesterase 1 (CES1) Probe Substrate Development

As a methyl ester derivative of an N-aryl aminobenzoic acid, Methyl 3-(p-tolylamino)benzoate represents a candidate substrate for CES1, the primary hepatic carboxylesterase responsible for hydrolytic activation of ester prodrugs [4]. The p-tolyl substitution on the aniline ring introduces steric and electronic modulation that is distinguishable from simpler benzoate ester probes (e.g., 4-nitrophenyl acetate, fluorescein diacetate). Procurement of this compound enables systematic evaluation of CES1 substrate specificity as a function of N-aryl substitution pattern.

Quote Request

Request a Quote for Methyl 3-(p-tolylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.